2-Bromo-5-chlorobenzonitrile 2-Bromo-5-chlorobenzonitrile
Brand Name: Vulcanchem
CAS No.: 57381-37-0
VCID: VC20780445
InChI: InChI=1S/C7H3BrClN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H
SMILES: C1=CC(=C(C=C1Cl)C#N)Br
Molecular Formula: C7H3BrClN
Molecular Weight: 216.46 g/mol

2-Bromo-5-chlorobenzonitrile

CAS No.: 57381-37-0

Cat. No.: VC20780445

Molecular Formula: C7H3BrClN

Molecular Weight: 216.46 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-chlorobenzonitrile - 57381-37-0

Specification

CAS No. 57381-37-0
Molecular Formula C7H3BrClN
Molecular Weight 216.46 g/mol
IUPAC Name 2-bromo-5-chlorobenzonitrile
Standard InChI InChI=1S/C7H3BrClN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H
Standard InChI Key CTSHRMBLMKPDAG-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)C#N)Br
Canonical SMILES C1=CC(=C(C=C1Cl)C#N)Br

Introduction

2-Bromo-5-chlorobenzonitrile is an aromatic organic compound with the molecular formula C₇H₃BrClN and a molecular weight of 216.46 g/mol. It is characterized by a bromine atom at the second position and a chlorine atom at the fifth position of the benzene ring, alongside a nitrile group (-C≡N) attached to the benzene. This compound typically appears as a white to light yellow crystalline solid, which is soluble in organic solvents but has limited solubility in water .

Synthesis Methods

The synthesis of 2-Bromo-5-chlorobenzonitrile can be achieved through various methods, including:

  • Sandmeyer Reaction: A classic method where diazonium salts are treated with copper(I) halides.

  • Nucleophilic Aromatic Substitution: This involves the substitution of hydrogen on the aromatic ring with bromine or chlorine, utilizing nucleophiles to facilitate the reaction.

Research has focused on optimizing these synthetic routes to improve yield and product purity, often employing characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) for detailed analysis .

Applications

2-Bromo-5-chlorobenzonitrile finds applications in various fields, including:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.

  • Material Science: Used in the development of polymers and other materials due to its unique chemical properties.

  • Research: Investigated for potential applications in DNA synthesis, where it can be incorporated into DNA structures .

Safety and Handling

2-Bromo-5-chlorobenzonitrile poses several hazards, classified under GHS (Globally Harmonized System). The following safety information is crucial:

  • Hazard Codes:

    • H302: Harmful if swallowed

    • H312: Harmful in contact with skin

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

    • H332: Harmful if inhaled

    • H335: May cause respiratory irritation

Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, goggles, and appropriate respiratory protection .

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